molecular formula C17H11FN2O4S B2858245 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide CAS No. 303152-03-6

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide

Cat. No.: B2858245
CAS No.: 303152-03-6
M. Wt: 358.34
InChI Key: NFZIWYBXFGDOMK-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a chemical compound provided for research purposes. This nitrothiophene carboxamide (NTC) derivative is a subject of interest in infectious disease research, particularly in the development of novel antibacterial agents against Gram-negative bacteria . Scientific studies indicate that compounds within this class are prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB) in E. coli . A key area of investigation is their engineered ability to overcome efflux pump liability, a major mechanism of antibiotic resistance. Through structure-based design, these compounds can be optimized to reduce binding to the AcrAB-TolC efflux pump, thereby enhancing their potency against wild-type and multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp. This mechanism positions NTCs as a promising scaffold for antibacterial discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIWYBXFGDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-fluoro-4-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid. The intermediate is then coupled with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenoxy group plays a crucial role in binding to the active site of the target enzyme, while the thiophene ring enhances its stability and bioavailability .

Comparison with Similar Compounds

Thiophene carboxamide derivatives are a diverse class of molecules with varied substituents that influence their physicochemical and biological properties. Below is a detailed comparison of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide with structurally related analogs:

Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
This compound C₁₇H₁₀F₂N₂O₄S 376.34 g/mol - 2-Fluoro-4-nitrophenoxy (position 3)
- N-phenylamide (position 2)
High electrophilicity due to nitro and fluorine; phenyl group enhances lipophilicity.
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide C₁₈H₁₁F₃N₂O₄S 408.35 g/mol - 4-Nitro-3-(trifluoromethyl)phenoxy (position 3)
- N-phenylamide
Trifluoromethyl group increases steric bulk and electron-withdrawing effects.
5-(4-Fluorophenyl)-N-phenylthiophene-2-carboxamide C₁₇H₁₂FNO₂S 313.35 g/mol - 4-Fluorophenyl (position 5)
- N-phenylamide
Simpler structure; lacks nitro group, reducing electrophilicity.
N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 298.70 g/mol - 4-Chloro-3-nitrophenylamide (position 2) Chlorine and nitro groups enhance halogen bonding and reactivity.
5-(Benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide C₁₇H₁₁ClFNO₃S₂ 411.85 g/mol - Benzenesulfonyl (position 5)
- 3-Chloro-4-fluorophenylamide
Sulfonyl group improves solubility and hydrogen-bonding potential.

Key Observations :

  • Electron-Withdrawing Groups : The presence of nitro and fluorine substituents in the target compound enhances electrophilicity compared to analogs lacking these groups (e.g., 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide) .
  • Steric Effects: Bulkier substituents like trifluoromethyl (in 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide) may hinder binding to compact active sites but improve metabolic stability .
  • Solubility : Sulfonyl-containing analogs (e.g., 5-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide) exhibit improved aqueous solubility compared to nitro/fluoro derivatives .
Structural Analysis
  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular planarity and π-π stacking. The target compound’s phenoxy group may adopt similar angles, affecting binding to hydrophobic pockets .

Biological Activity

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide, a compound with the CAS number 303152-03-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H11FN2O4SC_{17}H_{11}FN_{2}O_{4}S, with a molar mass of 364.34 g/mol. The compound features a thiophene ring, a nitro group, and a fluorine atom, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide reported that certain derivatives showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .

Table 1: Antitubercular Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis H37Rv
3e64M. tuberculosis H37Rv
3d16Rifampicin-resistant strains

The compound 3m was particularly notable for its efficacy against both sensitive and rifampicin-resistant strains of M. tuberculosis, suggesting a potential pathway for developing new antitubercular agents .

Cytotoxicity Studies

In vitro assays have shown that derivatives of this compound do not exhibit significant cytotoxicity against various tumor cell lines, indicating a favorable safety profile. For instance, the derivative 3m demonstrated no inhibitory effects on six different tumor cell lines in an MTT assay, which is crucial for assessing the viability of compounds as therapeutic agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the nitro group allows for redox reactions that can influence cellular processes. Additionally, the fluorine atom may enhance the compound's binding affinity to target proteins or enzymes involved in pathogenic processes .

Case Studies

  • Antitubercular Screening : In a study aimed at identifying new antitubercular agents, several derivatives were synthesized and screened. Compound 3m emerged as a lead candidate due to its low MIC values and lack of cytotoxicity, making it a promising scaffold for further optimization .
  • Structural Modifications : Variations in substituents on the phenyl ring were systematically studied to understand their impact on biological activity. For example, introducing halogen groups affected the potency against M. tuberculosis, highlighting the importance of structure-activity relationships (SAR) in drug development .

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for preparing 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide? The synthesis typically involves sequential coupling reactions. First, the thiophene-2-carboxylic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the N-phenylamide intermediate. Subsequent nucleophilic aromatic substitution introduces the 2-fluoro-4-nitrophenoxy group under anhydrous conditions with a base like potassium carbonate in DMF .

Advanced: How can reaction conditions be optimized to improve yield and purity? Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency. For example, using N,N-diisopropylethylamine (DIPEA) as a base during substitution reactions reduces side reactions and improves regioselectivity. Monitoring reaction progress via TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps .

Biological Activity Profiling

Basic: What biological targets or activities are commonly associated with this compound? The compound is investigated for antimicrobial and anticancer properties due to its nitroaromatic and fluorinated groups, which enhance electron-deficient character and potential DNA intercalation. Preliminary studies suggest inhibitory effects on bacterial enzymes like dihydrofolate reductase (DHFR) and eukaryotic kinases .

Advanced: How can discrepancies in bioactivity data across studies be resolved? Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Cross-validate results using orthogonal assays:

  • Enzyme inhibition: Compare IC₅₀ values from fluorometric and colorimetric assays.
  • Cell-based studies: Use isogenic cell lines to control for genetic variability.
    Molecular docking (e.g., AutoDock Vina) can predict binding modes to reconcile conflicting mechanistic hypotheses .

Structural Analysis

Basic: What techniques are used for structural elucidation?

  • NMR: ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and the fluoronitro group.
  • X-ray crystallography: Resolves dihedral angles between the thiophene and phenyl rings, critical for understanding π-π stacking interactions .

Advanced: How to address conflicting crystallography data on molecular conformation? Analyze intermolecular interactions (e.g., C–H···O/S contacts) using Hirshfeld surface analysis. For example, in related compounds, dihedral angles between aromatic rings vary by 5–15° depending on crystal packing forces, which can be rationalized via energy frameworks in CrystalExplorer .

Mechanistic Studies

Basic: What computational tools predict the compound’s interaction with biological targets? Molecular docking (e.g., Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding to enzymes like DHFR. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns with active-site residues .

Advanced: How to resolve contradictions in proposed binding modes? Combine experimental and computational

  • SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd).
  • Alanine scanning mutagenesis: Identifies critical residues for binding.
    For example, if simulations conflict with mutagenesis data, re-parameterize force fields to better capture fluorine’s electronegativity .

Analytical Method Development

Basic: Which analytical methods are suitable for quantifying this compound?

  • HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm.
  • LC-MS/MS: Provides high sensitivity for trace analysis in biological matrices .

Advanced: How to address interference from degradation products during analysis? Employ hyphenated techniques like LC-DAD-MS to distinguish parent and degradants. For photodegradation studies, use a photostability chamber (ICH Q1B guidelines) and identify byproducts via high-resolution Orbitrap MS .

Pharmacokinetics and ADME

Basic: What are the predicted ADME properties?

  • LogP: ~3.1 (moderate lipophilicity, calculated via PubChem).
  • Metabolism: Likely hepatic oxidation via CYP3A4, predicted using SwissADME.
  • Bioavailability: Moderate (~40%) due to moderate solubility and first-pass metabolism .

Advanced: How to resolve conflicting bioavailability data in preclinical models? Use a tiered approach:

  • In vitro: Caco-2 assays for permeability and microsomal stability.
  • In vivo: Compare PK profiles in rodents (IV vs. oral dosing) with allometric scaling.
    Adjust formulations using solubilizers (e.g., cyclodextrins) to improve absorption discrepancies .

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